molecular formula C15H19BrN2O5 B129125 Mebrofenin CAS No. 78266-06-5

Mebrofenin

Cat. No.: B129125
CAS No.: 78266-06-5
M. Wt: 387.23 g/mol
InChI Key: MHPZZZZLAQGTHT-UHFFFAOYSA-N
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Description

Mebrofenin is a diagnostic radiopharmaceutical used primarily for imaging the liver and gallbladder. It is a chelate composed of two molecules of a lidocaine analogue, attached to a technetium-99m ion. This compound is known for its high hepatic uptake and rapid biliary excretion, making it an effective agent for hepatobiliary scintigraphy .

Mechanism of Action

Target of Action

Mebrofenin, also known as Technetium Tc-99m this compound, is a diagnostic radiopharmaceutical agent . Its primary targets are the Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3) . These transporters are responsible for the hepatic uptake of this compound .

Mode of Action

This compound is taken up into hepatocytes through the action of OATP1B1 and OATP1B3 transporters . Instead, it is used as a diagnostic agent as Technetium-99m decays by isomeric transition to technetium-99 through the release of a detectable gamma ray .

Biochemical Pathways

This compound is involved in the hepatobiliary transport process . After being taken up by hepatocytes, it is promptly secreted into the bile . This process is mediated by efflux transporters, specifically the multidrug resistance-associated proteins (MRPs) . The MRPs mediate the canalicular (liver-to-bile) and sinusoidal (liver-to-blood) excretion of this compound .

Pharmacokinetics

Following intravenous injection, visualization in the liver could be detected by 5 minutes and maximum liver uptake occurred at 11 minutes post-injection . The pharmacokinetics of this compound is characterized by high hepatic uptake and fast biliary excretion, resulting in improved hepatic imaging .

Result of Action

The result of this compound’s action is the generation of a gamma ray, which can be detected using a gamma camera . This allows for single photon emission computer tomography (SPECT) imaging of the liver or gallbladder . The molecular and cellular effects of this compound’s action primarily involve its interaction with hepatocyte transporters, leading to its uptake and subsequent excretion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, hepatocyte transporter function can be altered in several pathophysiological situations and can be modulated by certain drugs . This can potentially impact the pharmacokinetics and drug-induced liver injury . Therefore, understanding these factors is crucial for the accurate interpretation of this compound scintigraphy data .

Biochemical Analysis

Biochemical Properties

This compound is taken up into hepatocytes through the action of organic anion-transporting polypeptides (OATP1B1 and OATP1B3) transporters . These transporters are responsible for the hepatic uptake of this compound, making it a crucial component in biochemical reactions within the liver .

Cellular Effects

Upon intravenous administration, this compound bound to plasma proteins is cleared from systemic circulation in approximately 5 minutes by hepatocytes . This rapid clearance and high hepatic uptake can influence cell function, particularly in the liver .

Molecular Mechanism

It is used as a diagnostic agent as Technetium-99m decays by isomeric transition to technetium-99 through the release of a detectable gamma ray . This process allows for the visualization of the liver and gallbladder during imaging procedures .

Temporal Effects in Laboratory Settings

This compound’s fast hepatic excretion (t ½ =17 minutes) and high hepatic uptake (98.1%) can be attributed to the 3-bromo-2,4,6-trimethylphenyl moiety . These properties allow for its use in time-sensitive imaging procedures .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models are limited, it is known that this compound is used in hepatobiliary imaging tests . The dosage and its effects would likely vary based on the specific needs of the imaging procedure .

Metabolic Pathways

This compound is involved in the hepatobiliary elimination pathway . It is taken up by hepatocytes and then secreted into the canaliculi, finally being excreted by the bile ducts .

Transport and Distribution

This compound is transported into hepatocytes through the action of OATP1B1 and OATP1B3 transporters . It is then distributed within the liver, allowing for its use in imaging procedures .

Subcellular Localization

Once inside the hepatocytes, this compound is secreted into the canaliculi and finally excreted by the bile ducts . This suggests that this compound is localized within the hepatocytes before being transported to the canaliculi for excretion .

Preparation Methods

Mebrofenin is prepared as a sterile kit containing this compound and dehydrated stannous fluoride. The vial is reconstituted with sodium pertechnetate solution to form the final radiolabeled technetium-99m this compound. The pH of the reconstituted product is adjusted to 4.2 to 5.7 using sodium hydroxide or hydrochloric acid .

Chemical Reactions Analysis

Mebrofenin undergoes several chemical reactions, primarily involving its chelation with technetium-99m. The major product formed is technetium-99m this compound, which is used for diagnostic imaging. The compound’s structure allows it to bind to albumin and be taken up by hepatocytes .

Scientific Research Applications

Mebrofenin is extensively used in hepatobiliary scintigraphy to assess liver function, evaluate bile duct patency, and investigate gallbladder diseases such as cholecystitis and bile leaks. It is also employed to calculate gallbladder ejection fraction, aiding in the diagnosis of biliary dyskinesia . Additionally, this compound is used as a probe for hepatic transporter activity, particularly the multidrug resistance-associated protein 2 (MRP2) .

Comparison with Similar Compounds

Mebrofenin is similar to other hepatobiliary imaging agents such as technetium-99m diisopropyl-iminodiacetic acid (DISIDA) and technetium-99m lidofenin. this compound has a faster hepatic excretion and higher hepatic uptake compared to these compounds, making it more efficient for imaging .

Similar Compounds:
  • Technetium-99m diisopropyl-iminodiacetic acid (DISIDA)
  • Technetium-99m lidofenin
  • Technetium-99m trimethylbromoanilino iminodiacetic acid (BIDA)

Properties

IUPAC Name

2-[[2-(3-bromo-2,4,6-trimethylanilino)-2-oxoethyl]-(carboxymethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O5/c1-8-4-9(2)15(10(3)14(8)16)17-11(19)5-18(6-12(20)21)7-13(22)23/h4H,5-7H2,1-3H3,(H,17,19)(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPZZZZLAQGTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1NC(=O)CN(CC(=O)O)CC(=O)O)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046891
Record name Mebrofenin
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Molecular Weight

387.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78266-06-5
Record name Mebrofenin
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Mebrofenin [USAN:USP:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mebrofenin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15779
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Record name Mebrofenin
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Record name Mebrofenin
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Record name MEBROFENIN
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Synthesis routes and methods

Procedure details

A suspension of 9.56 g of nitrilotriacetic acid in pyridine (dried over molecular sieves) is prepared with the exclusion of moisture (CaSO4 drying tube) and heated to 50° C. Acetic anhydride (5.11 g) is added dropwise. The reaction mixture clears and is heated to 100° C. After maintaining the temperature for 40 minutes, the reaction mixture is cooled to 55° C. and a solution of 10.7 g 3-bromo-2,4,6-trimethylaniline in 25 ml of dry pyridine is added slowly. The reaction is heated to 100° C. and after 1.5 hours at this temperature, the solution is cooled in an ice-bath. The reaction mixture is rotary evaporated to a semisolid which is dissolved in 125 ml of 10% sodium hydroxide w/v. The basic layer is then extracted with two 100 ml portions of methylene chloride. Distilled water (100 ml) is added to the basic layer which is then brought to pH 3 with concentrated hydrochloric acid to give a precipitate. After refrigeration for about 16 hours, the crude product is filtered, washed with cold distilled water and dried under vacuum at 40° C. The crude product is dissolved in 100 ml of 60% aqueous ethanol, treated with 3.0 g of Darco and filtered hot through a Hyflo-bed to give a solution. Crystals precipitate and are filtered, washed with three 25 ml portions of 50% aqueous ethanol and dried under vacuum at 40° C. The reaction yields 9.1 g of the title compound, melting point 198°-200° C., dec.
Quantity
9.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
CaSO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.11 g
Type
reactant
Reaction Step Three
Quantity
10.7 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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